TPE-1p

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H49N4O15P |

|---|---|

Molecular Weight |

1012.9 g/mol |

IUPAC Name |

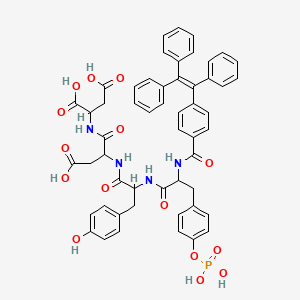

2-[[3-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C53H49N4O15P/c58-39-24-16-32(17-25-39)28-42(51(65)56-43(30-45(59)60)52(66)57-44(53(67)68)31-46(61)62)55-50(64)41(29-33-18-26-40(27-19-33)72-73(69,70)71)54-49(63)38-22-20-37(21-23-38)48(36-14-8-3-9-15-36)47(34-10-4-1-5-11-34)35-12-6-2-7-13-35/h1-27,41-44,58H,28-31H2,(H,54,63)(H,55,64)(H,56,65)(H,57,66)(H,59,60)(H,61,62)(H,67,68)(H2,69,70,71) |

InChI Key |

ATHMQEJUPUIJJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of TPE-1p: A Fluorogenic Probe for Enzymatic Activity

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of TPE-1p, a fluorogenic probe based on the tetraphenylethylene (TPE) scaffold. This compound is designed for the sensitive detection of enzymatic activity through a cascade reaction, leveraging the unique photophysical properties of aggregation-induced emission (AIE). This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, diagnostics, and therapeutics.

Chemical Structure of this compound

This compound is a derivative of tetraphenylethylene, a well-known AIE luminogen. The core TPE structure is functionalized with a phosphate group, which renders the molecule water-soluble and non-fluorescent. The chemical structure of this compound allows it to act as a pro-probe, which can be enzymatically converted into a fluorescent molecule.

The molecular structure consists of a central ethylene double bond with four phenyl rings attached. One of these phenyl rings is substituted with a hydroxyl group that is subsequently phosphorylated. This phosphate group is the key to the probe's "turn-on" mechanism.

Upon enzymatic cleavage of the phosphate group by an appropriate phosphatase, such as alkaline phosphatase (ALP), the hydrophobic TPE-1 molecule is generated. The poor water solubility of TPE-1 leads to its aggregation, which restricts the intramolecular rotation of the phenyl rings—the primary non-radiative decay pathway for TPE derivatives in solution. This restriction of intramolecular rotation (RIR) results in a significant enhancement of fluorescence emission, a phenomenon known as aggregation-induced emission.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the TPE core, followed by functionalization and phosphorylation. The following is a proposed synthetic route based on established methodologies for creating similar TPE-based probes.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of a Hydroxylated Tetraphenylethylene Precursor (TPE-OH)

A common method for synthesizing the TPE core is the McMurry coupling reaction. To introduce a hydroxyl group for subsequent phosphorylation, a mixture of benzophenone and a hydroxy-substituted benzophenone (e.g., 4-hydroxybenzophenone) is used.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).

-

McMurry Reagent Preparation: To the THF, add zinc dust and titanium tetrachloride (TiCl₄) at a low temperature (e.g., 0 °C). The mixture is then refluxed to form the low-valent titanium reagent.

-

Coupling Reaction: A solution of benzophenone and 4-hydroxybenzophenone in anhydrous THF is added dropwise to the McMurry reagent. The reaction mixture is refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched with an aqueous potassium carbonate solution. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the hydroxylated tetraphenylethylene precursor (TPE-OH).

Step 2: Phosphorylation of TPE-OH to yield this compound

The hydroxyl group of TPE-OH is then phosphorylated to yield the final product, this compound.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the TPE-OH precursor in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Phosphorylation: Cool the solution to 0 °C and add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by a base (e.g., triethylamine or pyridine) to neutralize the generated HCl.

-

Hydrolysis: After the reaction is complete (monitored by TLC), the mixture is carefully quenched with water or a mild acidic solution to hydrolyze the resulting phosphate ester chloride.

-

Purification: The product is then extracted and purified, often using chromatographic techniques, to yield the final this compound probe. The structure and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Quantitative Data

| Property | Value (in solution, non-aggregated) | Value (in aggregate state) | Method of Measurement |

| Absorption Maximum (λ_abs) | ~320-350 nm | ~320-350 nm | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | Weak or no emission | ~450-500 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φ_F) | < 0.01 | > 0.3 | Comparative Method (e.g., using quinine sulfate as a standard) |

| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Not applicable | Beer-Lambert Law |

Note: These values are representative and can vary depending on the specific molecular structure and the aggregation conditions.

Experimental Protocols for Enzyme Detection

This compound is designed for a cascade enzymatic assay, making it a powerful tool for detecting the activity of proteasomes through the sequential action of alkaline phosphatase (ALP) and chymotrypsin.

Experimental Protocol: Monitoring Chymotrypsin-like Proteasome Activity

This protocol describes the use of this compound in a two-step enzymatic reaction to detect the chymotrypsin-like activity of proteasomes.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare solutions of alkaline phosphatase (ALP) and the sample containing the proteasome (e.g., cell lysate).

-

Prepare a chymotrypsin-specific substrate for the proteasome that, upon cleavage, releases a product that can be further processed or detected. In the context of the this compound cascade, this compound itself is the pro-probe.

-

-

Enzymatic Reaction:

-

Step 1: Activation by ALP: In a microplate well, incubate the this compound solution with ALP at 37 °C. ALP will dephosphorylate this compound to form the fluorescent TPE-1.

-

Step 2: Proteasome Cleavage: Introduce the cell lysate containing the proteasome to the reaction mixture. The chymotrypsin-like subunit of the proteasome will cleave its target substrate. In this cascade, the initial product of ALP on a more complex substrate would be the substrate for the proteasome. However, with this compound as described, the fluorescence turn-on is a direct result of ALP activity, which can be an indicator of conditions where both enzymes are active. For direct proteasome activity measurement with a similar probe, the phosphate would protect a recognition site for the proteasome.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity over time using a microplate reader.

-

Excitation wavelength: ~340 nm.

-

Emission wavelength: ~470 nm.

-

An increase in fluorescence intensity indicates the enzymatic conversion of this compound to the aggregated, emissive TPE-1.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to determine the reaction rate.

-

The rate of fluorescence increase is proportional to the activity of the enzyme(s) in the sample.

-

Visualizations

Logical Workflow for this compound Synthesis

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway for Proteasome Activity Detection

In-Depth Technical Guide to the Photophysical Properties of TPE-1p

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPE-1p is a fluorescent probe built upon the tetraphenylethylene (TPE) core, a well-established luminogen known for its aggregation-induced emission (AIE) properties. This guide provides a comprehensive overview of the photophysical characteristics of this compound, a molecule designed for the sequential detection of alkaline phosphatase (ALP) and chymotrypsin-like (ChT-L) activity. Its unique cascade activation mechanism makes it a valuable tool in biological research and drug development, particularly for monitoring proteasome activity.

Core Photophysical Properties

The defining characteristic of this compound and its derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, TPE-based molecules are typically non-emissive due to the dissipation of exciton energy through intramolecular rotations of the phenyl rings. However, in an aggregated state or when molecular motion is restricted, these non-radiative decay pathways are inhibited, leading to strong fluorescence emission.

Quantitative Photophysical Data

The photophysical properties of this compound and its enzymatically cleaved products, TPE-1 and TPE-Y, are summarized below. These values were obtained in a THF/HEPES buffer mixture (1:9 v/v, 50 mM, pH 7.4).

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| This compound | 330 | - | Weakly emissive |

| TPE-1 | 330 | 475 | 0.23 |

| TPE-Y | 330 | 475 | 0.35 |

Note: this compound is designed to be non-fluorescent in its initial state to ensure a low background signal.

Signaling Pathway and Activation Mechanism

The innovative design of this compound allows for a two-step enzymatic activation, enabling the sequential detection of two different enzyme activities.

-

Step 1: ALP-mediated Hydrolysis: In the presence of alkaline phosphatase (ALP), the phosphate group on this compound is hydrolyzed, yielding the intermediate product TPE-1. This initial step "unmasks" the recognition site for the second enzyme.

-

Step 2: ChT-L-mediated Cleavage: The resulting TPE-1 molecule can then be specifically recognized and cleaved by chymotrypsin-like (ChT-L) proteasomes. This cleavage releases the highly fluorescent product TPE-Y, which self-assembles into fluorescent nanoparticles, leading to a significant turn-on fluorescence signal.

Caption: Cascade activation of the this compound probe.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and photophysical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the TPE core, followed by the introduction of the peptide sequence and the phosphate group.

Workflow for this compound Synthesis:

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:

-

4-Hydroxyphenylacetic acid

-

Diphenylmethane

-

Methanesulfonic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Boc-Phe-OH

-

Trifluoroacetic acid (TFA)

-

Di-tert-butyl N,N-diethylphosphoramidite

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of TPE-OH: 4-Hydroxyphenylacetic acid and diphenylmethane are reacted in the presence of methanesulfonic acid to yield the hydroxyl-functionalized TPE core (TPE-OH).

-

Esterification: TPE-OH is coupled with Boc-protected phenylalanine (Boc-Phe-OH) using DCC and DMAP as coupling agents in DCM.

-

Deprotection: The Boc protecting group is removed using TFA in DCM to yield the free amine.

-

Phosphorylation: The hydroxyl group is phosphorylated using di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation with m-CPBA.

-

Final Deprotection and Purification: The tert-butyl protecting groups on the phosphate are removed with TFA, and the final product, this compound, is purified by high-performance liquid chromatography (HPLC).

Photophysical Measurements

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrophotometer

-

Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements (if applicable)

General Protocol for Absorption and Emission Spectra:

-

Prepare a stock solution of the compound (this compound, TPE-1, or TPE-Y) in THF.

-

Prepare the working solutions by diluting the stock solution into a THF/HEPES buffer mixture (1:9 v/v, 50 mM, pH 7.4) to the desired concentration (typically in the micromolar range).

-

Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Record the fluorescence emission spectrum using the fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum (e.g., 330 nm).

Protocol for Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield is determined using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare a series of solutions of the sample and the standard with low absorbance (< 0.1) at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Workflow for Photophysical Measurements:

Caption: Workflow for photophysical characterization.

Conclusion

This compound is a sophisticated fluorescent probe that leverages the principles of aggregation-induced emission and enzyme-triggered cascade reactions. Its well-defined photophysical properties, particularly the significant fluorescence turn-on response upon sequential enzymatic activation, make it a powerful tool for studying complex biological processes. The detailed protocols provided in this guide offer a framework for the synthesis and characterization of this compound and similar AIE-based probes, facilitating their application in academic research and drug discovery.

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethylene (TPE)

Audience: Researchers, scientists, and drug development professionals.

Note: This guide focuses on the core principles of Aggregation-Induced Emission (AIE) as exemplified by Tetraphenylethylene (TPE), the archetypal AIE luminogen (AIEgen). The term "TPE-1p" is interpreted as referring to this fundamental TPE platform, upon which numerous derivatives are based. The mechanisms described herein are foundational to the entire class of TPE-based AIEgens.

Introduction: Overcoming Aggregation-Caused Quenching

In the realm of molecular fluorescence, a long-standing challenge has been the phenomenon of Aggregation-Caused Quenching (ACQ).[1] Most traditional fluorophores, which are highly emissive in dilute solutions, experience a significant drop in fluorescence intensity upon aggregation in poor solvents or in the solid state.[1] This is typically due to the formation of non-emissive excimers or exciplexes and the activation of non-radiative decay pathways through strong intermolecular π-π stacking.[2]

In 2001, a paradigm-shifting discovery was made with a class of propeller-shaped molecules, such as Tetraphenylethylene (TPE), that exhibit the opposite behavior. These molecules are virtually non-emissive when molecularly dissolved but become highly luminescent upon aggregation. This phenomenon, termed Aggregation-Induced Emission (AIE), has opened new frontiers in materials science, biosensing, and drug development by turning the "problem" of aggregation into a powerful tool for creating "turn-on" fluorescent probes.[3][4]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism behind AIE in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM).[1][5] The RIM model posits that in the aggregated state, the physical constraints imposed on the molecule suppress non-radiative decay channels, thereby forcing the excited state (exciton) to decay radiatively. RIM encompasses two key processes: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[6][7]

The Role of Intramolecular Rotation (RIR)

TPE is a non-planar molecule with a central ethylene core and four peripheral phenyl rings, adopting a propeller-like conformation.[4][5]

-

In Dilute Solution ("Off" State): When dissolved in a good solvent, the phenyl rings of the TPE molecule can undergo dynamic intramolecular rotations around the single bond connecting them to the ethylene core.[8][9] Upon photoexcitation, the excited state energy is efficiently dissipated through these rotational motions, which act as a facile non-radiative relaxation pathway.[8] Consequently, the molecule returns to the ground state without emitting a photon, rendering the solution non-emissive.[10]

-

In Aggregated State ("On" State): When TPE molecules aggregate in a poor solvent or are in the solid state, the free rotation of the phenyl rings is severely hindered by intermolecular steric hindrance.[3][8] This physical constraint effectively blocks the non-radiative decay channel.[8] With the primary non-radiative pathway obstructed, the excited state is forced to decay through the radiative pathway, resulting in strong fluorescence emission.[3][9]

The Role of Intramolecular Vibration (RIV)

While RIR is the dominant mechanism for TPE, Restriction of Intramolecular Vibration (RIV) also contributes to the AIE phenomenon. Low-frequency vibrations within the molecule can also serve as non-radiative decay channels. In the aggregated state, these vibrational motions are also dampened, further closing off non-radiative pathways and enhancing fluorescence quantum efficiency.[6][7] The combined effect of RIR and RIV under the umbrella of RIM provides a comprehensive explanation for the AIE effect.[6][7]

Quantitative Data Presentation

The photophysical properties of TPE and its derivatives starkly illustrate the AIE effect. The fluorescence quantum yield (ΦF) is a key parameter, representing the efficiency of the fluorescence process.

Table 1: Photophysical Properties of TPE Derivatives in Solution vs. Aggregated State

| Compound | Solvent System | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Reference |

| TPE | THF | ~330 | - | ~0% | [6][9] |

| Film | ~330 | ~460-480 | up to 100% | [9] | |

| TBI-TPE | Pure Organic Solvent | ~365 | 525 | Very Low | [3] |

| 90% Water Fraction (fw) | ~365 | 525 | 13x increase | [3] | |

| CS-TPE | Solution | - | - | Weak Emission | [8] |

| Solid State | - | ~485 | Strong Emission | [8] | |

| THTPE | THF | 360 | - | Weak Emission | [2] |

| 90% Water/THF | 360 | 519 | Strong Emission | [2] |

Note: Specific quantum yield values can vary based on the exact molecular structure, temperature, and aggregation morphology.

Key Experimental Protocols

Verifying the AIE mechanism involves a combination of spectroscopic, physical, and computational methods.

Protocol: Induction of Aggregation and Fluorescence Measurement

This is the most fundamental experiment to demonstrate the AIE effect.

-

Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a good solvent, such as tetrahydrofuran (THF) or dioxane, at a concentration of approximately 10⁻³ to 10⁻⁵ M.[2]

-

Solvent Titration: Prepare a series of sample solutions in cuvettes by mixing the stock solution with a poor solvent (e.g., water or hexane) in varying volume fractions (fw), from 0% to 90% or higher.[2][3] Ensure the final concentration of the TPE derivative remains constant across all samples.

-

UV-Vis and Fluorescence Spectroscopy:

-

Record the UV-Vis absorption spectrum for each sample to monitor any changes in the ground state upon aggregation.

-

Record the photoluminescence (PL) emission spectrum for each sample using an excitation wavelength determined from the absorption spectrum (e.g., 360 nm).[2]

-

-

Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (fw). A sharp increase in intensity at higher water fractions is the hallmark of AIE.[3]

-

Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) in both the pure solvent and the aggregated state (e.g., at 90% fw) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) for comparison.

Protocol: Synthesis of a TPE Derivative (General Example)

The synthesis of TPE derivatives often involves well-established coupling reactions. The McMurry reaction is a classic method for synthesizing the TPE core.[2]

-

Reaction Setup: In a nitrogen-purged flask, add anhydrous tetrahydrofuran (THF) and cool it in an ice bath.

-

Reagent Addition: Add titanium tetrachloride (TiCl₄) dropwise, followed by the addition of zinc (Zn) dust. The mixture will turn black.

-

Reflux: Heat the suspension to reflux for approximately 2 hours.

-

Precursor Addition: Slowly add a solution of the corresponding substituted benzophenone in THF to the refluxing mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction to room temperature and quench with an aqueous potassium carbonate (K₂CO₃) solution. Separate the organic layer and extract the aqueous layer with a solvent like dichloromethane.

-

Purification: Combine the organic phases, dry with an anhydrous salt (e.g., MgSO₄), and purify the crude product by recrystallization or column chromatography to obtain the desired TPE derivative.[11]

-

Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy and mass spectrometry.[2]

Applications in Drug Development and Biomedical Research

The "turn-on" nature of AIEgens makes them ideal candidates for high-contrast biological imaging and sensing applications, avoiding the need for washing steps to remove unbound, fluorescent probes.

-

Biosensing: TPE derivatives can be functionalized with recognition moieties to detect specific ions (e.g., Ag⁺), molecules, or biological events.[3] Binding to the target can induce aggregation or restrict intramolecular rotation, leading to a "turn-on" fluorescence signal.[4]

-

Protein Aggregation Studies: AIEgens can be designed to bind to misfolded protein aggregates, such as amyloid fibrils associated with neurodegenerative diseases.[1] The fluorescence of the AIEgen is activated upon binding to the hydrophobic pockets of these aggregates, allowing for their sensitive detection.[1]

-

Image-Guided Therapy: AIEgens can be used as photosensitizers in photodynamic therapy (PDT).[4] Upon aggregation at a target site (e.g., a tumor), they can be irradiated with light of a specific wavelength to generate reactive oxygen species (ROS) that induce cell death, combining diagnostics (imaging) with therapy.[4]

Conclusion

The Aggregation-Induced Emission mechanism of TPE-based luminogens represents a fundamental breakthrough in photophysics, elegantly solving the long-standing problem of aggregation-caused quenching. The core principle of Restriction of Intramolecular Motion (RIM), primarily driven by the restriction of phenyl ring rotations in the aggregated state, provides a robust framework for designing novel fluorescent materials. For researchers, scientists, and drug development professionals, understanding this mechanism is crucial for harnessing the power of AIEgens to create next-generation biosensors, high-contrast imaging agents, and innovative theranostic platforms. The ability to design probes that are "dark" until they interact with their target offers unparalleled sensitivity and signal-to-noise ratio, paving the way for significant advancements in diagnostics and targeted therapies.

References

- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission [pubmed.ncbi.nlm.nih.gov]

- 7. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility and Stability of TPE-1p: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of TPE-1p, a fluorescent probe with a tetraphenylethylene (TPE) core. Understanding these properties is critical for its effective application in research and drug development, ensuring reliable experimental outcomes and proper formulation. This document outlines expected solubility in various solvents, potential degradation pathways, and detailed experimental protocols for determining its specific solubility and stability profiles.

Core Concepts: Solubility and Stability of this compound

This compound, as a derivative of tetraphenylethylene, is anticipated to share solubility characteristics with this class of molecules. Generally, TPE derivatives are soluble in common organic solvents while exhibiting poor solubility in aqueous solutions.[1][2] The peptide component of this compound introduces considerations for its stability, as peptides are susceptible to various degradation pathways.[3][4]

Expected Solubility Profile

Based on the properties of similar tetraphenylethylene compounds, the expected solubility of this compound is summarized in the table below. It is important to note that these are general guidelines, and empirical testing is necessary to determine the precise solubility in a specific solvent system.

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Chloroform | High | The organic, non-polar tetraphenylethylene core is expected to interact favorably with these solvents.[1] |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water | The hydrophobic nature of the TPE core leads to poor solubility in water.[1][2] Solubility in alcohols may be slightly better than in water but is generally expected to be limited. |

| Non-Polar | Hexane, Toluene | Variable | Solubility will depend on the overall polarity of the this compound molecule. While the TPE core is non-polar, the peptide moiety can influence its interaction with non-polar solvents.[2] |

Key Stability Considerations

The stability of this compound is influenced by its peptide-like components and the tetraphenylethylene core. Potential degradation pathways include:

-

Oxidation: Amino acid residues such as cysteine, methionine, and tryptophan are susceptible to oxidation, which can be accelerated by exposure to air and higher pH.[3]

-

Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or basic pH. Aspartic acid residues are particularly prone to forming cyclic imide intermediates that can lead to peptide chain cleavage.

-

Deamidation: Asparagine and glutamine residues can undergo deamidation, especially in basic conditions.

-

Photodegradation: The tetraphenylethylene core, being a fluorophore, may be susceptible to degradation upon prolonged exposure to light.

To mitigate these degradation pathways, proper handling and storage are crucial. Lyophilized this compound should be stored at -20°C or colder in a dark, dry environment.[3][5] Solutions of this compound are less stable and should be prepared fresh.[3][4] If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5][6] Using sterile buffers at a pH of 5-6 can also enhance stability in solution.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining this compound Solubility

This protocol follows a tiered approach to systematically assess the solubility of this compound in a solvent of interest.

Materials:

-

This compound (lyophilized powder)

-

Solvents of interest (e.g., water, DMSO, ethanol)

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Analytical balance

-

Microcentrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Tier 1: Initial Screening (e.g., 20 mg/mL)

-

Weigh a precise amount of this compound (e.g., 2 mg) into a clean vial.

-

Add the calculated volume of the solvent to achieve the target concentration (e.g., 100 µL for 20 mg/mL).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for complete dissolution. If dissolved, the solubility is at least 20 mg/mL.

-

If not dissolved, proceed to sonication.

-

-

Tier 2: Mechanical Agitation

-

Sonicate the suspension in a water bath for up to 5 minutes.

-

Visually inspect for dissolution.

-

-

Tier 3: Thermal Treatment

-

If the compound is still not dissolved, warm the solution to 37°C for 5-60 minutes with occasional stirring.

-

Visually inspect for dissolution.

-

-

Quantitative Analysis (if visual inspection is inconclusive or for precise measurement):

-

Centrifuge the suspension at high speed to pellet any undissolved solid.

-

Carefully collect the supernatant.

-

Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

The determined concentration represents the equilibrium solubility of this compound in that solvent under the tested conditions.

-

Protocol for Assessing this compound Stability

This protocol outlines a stability study to evaluate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution in a relevant solvent (e.g., DMSO or an aqueous buffer)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

pH meter

-

Acidic and basic solutions for pH adjustment

-

HPLC system with a stability-indicating method (capable of separating this compound from its degradation products)

-

Mass spectrometer (for identification of degradation products)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration in the desired solvent.

-

Aliquot the solution into multiple vials for each storage condition to be tested.

-

-

Stress Conditions:

-

Long-Term Storage: Store samples at the recommended storage condition (e.g., -20°C) and at a representative real-time condition (e.g., 5°C or 25°C/60% RH).

-

Accelerated Storage: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) to accelerate degradation.[7]

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

pH Stress: Adjust the pH of the this compound solution to acidic (e.g., pH 1.2) and basic (e.g., pH 9) conditions and store at an elevated temperature.

-

-

Time Points:

-

Analytical Testing:

-

At each time point, retrieve a vial from each storage condition.

-

Analyze the sample using a validated, stability-indicating HPLC method.

-

Quantify the amount of remaining this compound and any degradation products.

-

Use mass spectrometry to identify the structure of significant degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate and identify the primary degradation pathways under different stress conditions.

-

Establish the shelf-life and recommended storage conditions based on the stability data.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While general characteristics can be inferred from its chemical structure, the provided experimental protocols offer a robust framework for determining its specific properties in relevant solvent systems and under various storage conditions. Adherence to these guidelines will ensure the reliable and effective use of this compound in scientific applications.

References

- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 4. biolongevitylabs.com [biolongevitylabs.com]

- 5. biomatik.com [biomatik.com]

- 6. peptide.com [peptide.com]

- 7. gmpsop.com [gmpsop.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. asean.org [asean.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Tetraphenylethylene (TPE) Derivatives

This guide provides a comprehensive overview of the synthesis and characterization of tetraphenylethylene (TPE) derivatives, a prominent class of molecules known for their unique aggregation-induced emission (AIE) properties. TPE and its derivatives have garnered significant interest for their applications in fluorescent probes, biosensors, and optoelectronics.[1][2]

Synthesis of TPE Derivatives

The synthesis of TPE derivatives often involves multi-step reaction sequences. The core TPE scaffold is typically constructed via a McMurry coupling reaction, followed by functionalization using methods like Suzuki cross-coupling to introduce various substituents.[3][4]

General Synthetic Routes

A common strategy for synthesizing functionalized TPE derivatives involves a two-step process:

-

McMurry Coupling: This reaction is used to form the central tetraphenylethylene core from a substituted benzophenone.

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction is employed to introduce a variety of functional groups onto a halogenated TPE scaffold.[3][4] For instance, tetrathiophene-substituted tetraphenylethylene can be synthesized using this method.[3]

Other synthetic methods for TPE derivatives include Cu-catalyzed C-H functionalization reactions and Stille couplings.[5]

Experimental Protocols

1.2.1. Synthesis of Tetra(4-bromophenyl)ethylene via McMurry Coupling

This protocol describes the synthesis of a brominated TPE derivative, which can serve as a precursor for further functionalization via Suzuki coupling.[3]

-

Materials: Substituted benzophenone, Zinc dust, TiCl4, THF (anhydrous), Dichloromethane, Glacial acetic acid, Bromine.

-

Procedure:

-

A mixture of the appropriate benzophenone and zinc dust is suspended in anhydrous THF under an inert atmosphere.

-

The mixture is cooled in an ice bath, and TiCl4 is added dropwise.

-

The reaction mixture is then heated to reflux and stirred for the specified time.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water or a K2CO3 solution.

-

The mixture is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over a dehydrating agent (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

For bromination, the synthesized TPE is dissolved in dichloromethane, and a solution of bromine in glacial acetic acid is added. The reaction progress is monitored by thin-layer chromatography.[3]

-

Upon completion, the reaction is worked up to isolate the tetra(4-bromophenyl)ethylene.

-

1.2.2. Synthesis of Thiophene-Substituted TPE via Suzuki Cross-Coupling

This protocol outlines the functionalization of the brominated TPE derivative.[3]

-

Materials: Tetra(4-bromophenyl)ethylene, Thiophene boronic acid derivative, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Ethanol/Water mixture).

-

Procedure:

-

Tetra(4-bromophenyl)ethylene, the thiophene boronic acid derivative, the palladium catalyst, and the base are combined in the solvent mixture.

-

The reaction mixture is degassed and heated to reflux under an inert atmosphere for a specified duration.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The final product is purified by column chromatography.

-

Synthesis Workflow

Caption: General synthesis workflow for functionalized TPE derivatives.

Quantitative Data Summary

| Product | Synthesis Method | Yield | Reference |

| Tetra(4-bromophenyl)ethylene | McMurry & Bromination | 90% | [3] |

| Tetrathiophene-substituted TPE | Suzuki Coupling | N/A | [3] |

Characterization of TPE Derivatives

The characterization of newly synthesized TPE derivatives is crucial to confirm their structure and evaluate their photophysical properties.

Structural Characterization

2.1.1. NMR Spectroscopy and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are standard techniques used to confirm the chemical structure of the synthesized TPE analogues.[3][4]

Photophysical Characterization

2.2.1. UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of TPE derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques are essential for determining the absorption and emission maxima of the compounds.[6][7]

2.2.2. Aggregation-Induced Emission (AIE) Characterization

A key feature of TPE derivatives is their AIE behavior, where they are non-emissive in solution but become highly fluorescent in an aggregated state.[1]

-

Experimental Protocol for AIE Characterization:

-

A stock solution of the TPE derivative is prepared in a good solvent, such as tetrahydrofuran (THF).

-

A series of solutions with varying fractions of a poor solvent (e.g., water) are prepared, typically ranging from 0% to 90% water content.

-

The fluorescence spectra of these solutions are recorded at a fixed concentration of the TPE derivative.

-

The fluorescence intensity is plotted against the water fraction to observe the AIE effect. A significant increase in fluorescence intensity at higher water fractions indicates AIE behavior.[3][4]

-

Characterization Workflow

Caption: Workflow for the characterization of TPE derivatives.

Summary of Characterization Data

| Compound | Emission Max (Aggregated State) | Solvent System for AIE | Reference |

| Tetrathiophene-substituted TPE | 519 nm | 90% Water/THF | [3] |

| TPE Macrocycles (pn, mn, on) | Varies | 99% Water/THF | [1] |

Applications in Biological Systems

TPE derivatives with AIE properties are excellent candidates for the development of fluorescent probes for the detection of various analytes. For example, a tetrathiophene-substituted TPE has been shown to be an effective fluorescent sensor for nitroaromatic compounds.[3][4] The high signal-to-noise ratio of AIE-based probes makes them particularly suitable for sensing applications in complex biological media.

While the provided information does not detail specific signaling pathways directly modulated by "TPE-1p", the general class of TPE derivatives is widely explored for its utility in cellular imaging and as diagnostic tools. Their interaction with biological targets can often be monitored through changes in their fluorescence emission, providing a basis for developing novel assays and diagnostic methods.

For instance, the interaction of a TPE-based probe with its target analyte can be visualized as a signaling event leading to a detectable fluorescent output.

General Signaling Pathway for a TPE-Based Biosensor

Caption: Conceptual signaling pathway for a TPE-based AIE biosensor.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide to the Quantum Yield of Tetraphenylethylene (TPE) Derivatives in the Aggregated State

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetraphenylethylene (TPE) and its derivatives are a cornerstone class of molecules in the field of advanced materials and biomedical research. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), TPE derivatives exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the excited state to decay.[1][2] However, upon aggregation in poor solvents or in the solid state, these rotations are restricted, blocking the non-radiative decay channels and forcing the molecule to release its energy via intense fluorescence.[1][3]

The efficiency of this light emission in the aggregated state is quantified by the photoluminescence quantum yield (PLQY or ΦF), a critical parameter for evaluating the performance of AIE luminogens (AIEgens) in applications such as bio-imaging, chemical sensing, and optoelectronics.[4] This guide provides an in-depth overview of the quantum yield of TPE derivatives in their aggregated state, including quantitative data for representative molecules, detailed experimental protocols for its measurement, and visualizations of the core concepts.

A note on "TPE-1p": A specific compound designated "this compound" was not identified in the surveyed literature. Therefore, this guide utilizes data from well-characterized TPE derivatives to illustrate the principles of AIE and quantum yield in the aggregated state.

The Mechanism of Aggregation-Induced Emission (AIE)

The defining characteristic of TPE-based AIEgens is the dramatic increase in fluorescence intensity upon aggregation. This is governed by the Restriction of Intramolecular Motion (RIM) mechanism. In a good solvent, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing an efficient non-radiative pathway for de-excitation. When aggregates are formed, typically by introducing a poor solvent (e.g., water into a THF solution) or in the solid state, the molecules are packed closely together. This physical constraint hinders the intramolecular rotations, thus closing the non-radiative decay channel and activating the radiative pathway, resulting in strong fluorescence.[3]

Data Presentation: Quantum Yield of TPE Derivatives

The PLQY of TPE derivatives can increase by several orders of magnitude upon aggregation. The efficiency is highly dependent on the molecular structure and the aggregation environment. The following tables summarize quantitative data for representative TPE derivatives.

Table 1: Photoluminescence Quantum Yields (ΦF) of Isomeric Pyridyl-TPE Derivatives. This table demonstrates how the substitution pattern on the TPE core can significantly influence the emission efficiency in the solid (aggregated) state.

| Compound | State | ΦF (%) |

| TPE | Crystal | ~40% |

| o-Py-TPE | Solid | 52.86% |

| m-Py-TPE | Solid | 13.87% |

| p-Py-TPE | Solid | ~25% |

| Data sourced from a study on isomeric tetraphenylethylene-pyridine compounds.[5] |

Table 2: Representative Effect of Solvent-Induced Aggregation on Quantum Yield (ΦF). This table illustrates the typical AIE behavior of a TPE derivative as the fraction of a poor solvent (water) is increased in a good solvent (THF), leading to aggregate formation.

| Water Fraction (fw, v/v %) | Emission λmax (nm) | Quantum Yield (ΦF) | Aggregate Size (nm) |

| 0 | ~450 | < 0.01 | N/A |

| 40 | ~458 | 0.05 | ~120 |

| 60 | ~470 | 0.35 | ~850 |

| 80 | ~475 | 0.72 | >1000 |

| 90 | ~475 | > 0.80 | >1000 |

| Data are representative of a typical AIEgen, illustrating the trend of increasing quantum yield with aggregation.[6] |

Experimental Protocols

Accurate determination of the PLQY is essential for characterizing AIEgens. The process involves two main stages: inducing aggregation and measuring the fluorescence emission efficiency.

Protocol 1: Induction of Aggregation

This protocol describes the standard method for inducing AIE by varying the solvent composition.

-

Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a "good" solvent, such as tetrahydrofuran (THF), at a concentration of approximately 10-5 M to 1 mM.[6]

-

Preparation of Solvent Mixtures: Create a series of samples with varying fractions of a "poor" or "non-solvent," typically water. The water fraction (fw) is expressed as a volume percentage (v/v %).

-

Sample Formulation: In a series of vials, add the required volume of the AIEgen stock solution. To each vial, add the calculated amount of water to achieve the desired fw (e.g., 0%, 10%, 20%, ..., 90%, 99%). Ensure the final concentration of the AIEgen remains constant across all samples.[6][7]

-

Equilibration: Gently mix the solutions and allow them to equilibrate before measurement. The formation of aggregates at high water fractions is often visible as the solution becomes turbid.

-

Spectroscopic Measurement: For each sample, record the photoluminescence (PL) spectrum using a fluorometer. Excite the sample at its maximum absorption wavelength (λabs). A significant increase in PL intensity at higher fw values confirms the AIE effect.[7]

Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY can be determined by two primary methods: the relative (comparative) method and the absolute method.

A. Relative Method (Comparative Method)

This widely used method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard fluorophore whose absorption and emission spectra are in a similar range to the AIEgen sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54; or 9,10-diphenylanthracene in cyclohexane, ΦF = 0.90).[7][8]

-

Sample Preparation: Prepare a series of dilute solutions of both the AIEgen sample (in its aggregated state, e.g., at 90% water fraction) and the standard. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the PLQY of the AIEgen sample using the following equation[7]:

ΦF, sample = ΦF, standard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

where:

-

ΦF is the fluorescence quantum yield.

-

Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent used for the sample and standard.

-

-

B. Absolute Method

This method directly measures the number of emitted and absorbed photons and does not require a reference standard.

-

Instrumentation: This protocol requires a spectrofluorometer equipped with an integrating sphere (e.g., a Hamamatsu C9920-02 system).[9][10]

-

Measurement Procedure: The integrating sphere collects all light scattered and emitted by the sample. Two measurements are performed:

-

One with the excitation beam passing through the cuvette containing the sample to measure the emission spectrum and the unabsorbed excitation light.

-

Another with the excitation beam passing through a blank cuvette (containing only the solvent mixture) to measure the profile of the excitation light.

-

-

Data Analysis: The instrument's software calculates the PLQY by comparing the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (the difference between the blank scan and the sample scan).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Influence of Molecular Architecture on the Fluorogenic Response of TPE-1p: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure-fluorescence relationship of TPE-1p, a cascade-activated fluorescent probe. This compound is a sophisticated molecular tool designed for the sensitive and selective detection of enzymatic activities relevant to cancer diagnostics and therapeutic monitoring. Its innovative design, based on the principles of Aggregation-Induced Emission (AIE), allows for a "turn-on" fluorescence response, offering a high signal-to-noise ratio. This document details the synthesis, photophysical properties, and experimental application of this compound, providing a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and molecular imaging.

Core Principle: Aggregation-Induced Emission

The fluorogenic properties of this compound are centered around the tetraphenylethylene (TPE) core, a quintessential example of an AIE luminogen (AIEgen). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or aggregated states, AIEgens such as TPE exhibit enhanced fluorescence emission upon aggregation.[1] This phenomenon is attributed to the restriction of intramolecular motions (RIM), particularly the rotational and vibrational movements of the phenyl rings of the TPE core. In a dispersed state, these motions provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, in an aggregated state, these intramolecular motions are sterically hindered, compelling the excited molecule to release its energy radiatively, resulting in strong fluorescence emission.[2]

Molecular Design and Activation Cascade of this compound

This compound is a meticulously designed peptide conjugate of a TPE derivative. Its molecular structure is engineered for a cascade activation mechanism, requiring the sequential action of two specific enzymes to trigger a significant fluorescence response. This dual-gated activation provides enhanced selectivity for target cells or environments where both enzymes are overexpressed, a common characteristic of certain cancers.

The activation of this compound fluorescence is a two-step enzymatic process:

-

Dephosphorylation by Alkaline Phosphatase (ALP): The first step involves the enzymatic removal of a phosphate group from a tyrosine residue in the peptide backbone of this compound by alkaline phosphatase (ALP). This reaction converts this compound into an intermediate, TPE-1.[3][4]

-

Cleavage by Chymotrypsin-like (ChT-L) Activity: The dephosphorylated intermediate, TPE-1, is then recognized and cleaved by the chymotrypsin-like (ChT-L) activity of the proteasome. This cleavage results in the formation of the final, highly emissive species, TPE-Y, which self-assembles into fluorescent nanofibers.[3][4]

This cascade activation is crucial for the probe's specificity. This compound itself is designed to be water-soluble and non-emissive. The enzymatic transformations lead to products with altered hydrophobicity, promoting self-assembly and a "turn-on" of the AIE fluorescence.

Quantitative Photophysical Data

The enzymatic activation of this compound leads to significant changes in its photophysical properties. The following table summarizes the key optical characteristics of this compound and its activated forms.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| This compound | 330 | 475 | 0.012 | 1.85 |

| TPE-1 | 330 | 475 | 0.025 | 2.13 |

| TPE-Y | 330 | 475 | 0.158 | 3.46 |

Data sourced from Jiao Q, et al. Anal Chem. 2023.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, including the preparation of the TPE-carboxylic acid derivative and the solid-phase synthesis of the peptide, followed by their conjugation.

4.1.1. Synthesis of TPE-C6-COOH

A detailed protocol for the synthesis of the TPE-carboxylic acid derivative was not available in the referenced literature. Generally, this involves the functionalization of a TPE core with a linker terminating in a carboxylic acid group, suitable for peptide coupling.

4.1.2. Solid-Phase Peptide Synthesis

The peptide component of this compound, with the sequence H2N-PEG2-KK(Boc)-G-F-L-Y(PO3H2)-NH2, is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

4.1.3. Coupling of TPE-C6-COOH and Peptide

-

Activation of TPE-C6-COOH: Dissolve TPE-C6-COOH in a suitable organic solvent (e.g., DMF). Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature to activate the carboxylic acid.

-

Coupling Reaction: Add the synthesized peptide (with a free N-terminus) to the activated TPE-C6-COOH solution.

-

Reaction Monitoring and Purification: Monitor the reaction progress using HPLC. Upon completion, purify the crude this compound conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

In Vitro Enzymatic Assay

This protocol outlines the procedure to monitor the enzymatic activity of ALP and ChT-L using this compound.

4.2.1. Reagents and Solutions

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Alkaline Phosphatase (ALP) solution.

-

Chymotrypsin-like (ChT-L) enzyme or proteasome solution.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

4.2.2. Assay Procedure

-

Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing the assay buffer and this compound at the desired final concentration (e.g., 10 µM).

-

First Enzymatic Reaction (ALP): Add ALP to the wells to initiate the dephosphorylation of this compound. Incubate at 37°C for a specified period (e.g., 30 minutes).

-

Second Enzymatic Reaction (ChT-L): Following the incubation with ALP, add the ChT-L enzyme to the wells.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader.

-

Excitation Wavelength: ~330 nm

-

Emission Wavelength: ~475 nm

-

Cell Culture and Imaging

4.3.1. Cell Lines and Culture Conditions

-

HeLa cells (high ALP and ChT-L activity)

-

NIH3T3 and HepG2 cells (low ALP and ChT-L activity)

-

Culture cells in appropriate media (e.g., DMEM for HeLa and NIH3T3, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

4.3.2. Live-Cell Imaging

-

Cell Seeding: Seed cells in a glass-bottom dish and allow them to adhere overnight.

-

Probe Incubation: Treat the cells with this compound (e.g., 10 µM) in the cell culture medium.

-

Incubation: Incubate the cells for a suitable period (e.g., 2 hours) to allow for probe uptake and enzymatic activation.

-

Imaging: Wash the cells with PBS and image using a confocal microscope equipped with a DAPI filter set (or similar UV excitation and blue emission channels).

Characterization of Self-Assembly

The enzymatic cleavage of this compound induces the self-assembly of TPE-Y into nanofibers. These aggregates can be characterized by the following methods:

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled nanostructures. Samples for TEM are typically prepared by drop-casting the solution of the aggregated probe onto a carbon-coated copper grid and allowing it to air-dry.

-

Dynamic Light Scattering (DLS): To determine the size distribution of the aggregates in solution. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.[5][6]

Conclusion

The this compound probe exemplifies a rational design strategy for creating highly selective and sensitive fluorescent tools for biological research and diagnostics. By integrating the principles of AIE with a cascade enzymatic activation mechanism, this compound offers a robust platform for monitoring specific cellular activities with a high signal-to-background ratio. The detailed methodologies and data presented in this guide are intended to facilitate the adoption and further development of such advanced molecular probes in various research and drug development applications.

References

TPE-1p: A Cascade-Activated AIEgen Probe for Monitoring Proteasome Activity

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of TPE-1p, a novel fluorescent probe for the detection of chymotrypsin-like (ChT-L) activity of proteasomes. This compound is a cascade-activated system, leveraging the unique properties of aggregation-induced emission (AIE) luminogens. This document details the discovery and historical development of this compound, its mechanism of action, and its applications in cancer cell imaging and the evaluation of proteasome inhibitors. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making the proteasome a key therapeutic target. The development of probes to monitor proteasome activity in living cells is crucial for understanding its function and for the discovery of new therapeutic agents.

Historically, proteasome activity probes have included activity-based probes (ABPs) and Förster resonance energy transfer (FRET) based sensors. While effective, these probes can have limitations such as a low signal-to-noise ratio and potential for photobleaching. The advent of aggregation-induced emission (AIE) luminogens, which are non-emissive in solution but become highly fluorescent upon aggregation, has opened new avenues for probe development.

This compound is a recently developed probe that harnesses the AIE phenomenon. It is based on a tetraphenylethylene (TPE) core, a well-known AIEgen. This compound was rationally designed as a "smart" probe that is activated in a cascade manner, first by alkaline phosphatase (ALP), an enzyme often overexpressed in cancer cells, and subsequently by the chymotrypsin-like (ChT-L) activity of the proteasome. This dual-activation mechanism enhances its specificity for cancer cells and provides a robust fluorescence turn-on signal.

Discovery and Historical Development

The discovery of this compound was reported by Jiao et al. in 2023 in their publication "Cascade-Activated AIEgen-Peptide Probe for Noninvasively Monitoring Chymotrypsin-like Activity of Proteasomes in Cancer Cells". This work represents the convergence of two key areas of chemical biology: the development of AIEgens and the design of enzyme-responsive probes.

The "historical development" of this compound can be understood through the progression of these underlying technologies:

-

Tetraphenylethylene (TPE) and AIEgens: The phenomenon of aggregation-induced emission was first reported in 2001. TPE and its derivatives have since become one of the most widely studied classes of AIEgens due to their synthetic accessibility and versatile functionalization. Their application in biological sensing and imaging has grown exponentially.

-

Proteasome Activity Probes: The development of probes to monitor proteasome activity has been an active area of research for decades. Early probes were often based on fluorogenic substrates that could be cleaved by the proteasome. The development of activity-based probes (ABPs), which form a covalent bond with the active sites of the proteasome, provided a more direct way to label and quantify active proteasome subunits.

The innovation of this compound lies in the combination of an AIEgen with a peptide sequence that is selectively cleaved by two different enzymes in a specific order, leading to a highly sensitive and cancer-cell-selective probe.

Mechanism of Action

The activation of this compound is a two-step enzymatic cascade:

-

Dephosphorylation by Alkaline Phosphatase (ALP): this compound is initially in a non-emissive, soluble state. In the presence of ALP, the phosphate group on the this compound molecule is hydrolyzed, yielding the intermediate TPE-1. This step is crucial for the probe's cancer cell selectivity, as ALP is often overexpressed on the surface of cancer cells.

-

Cleavage by Proteasome's ChT-L Activity: The dephosphorylated intermediate, TPE-1, is then recognized and cleaved by the chymotrypsin-like activity of the proteasome. This cleavage removes a hydrophilic portion of the molecule.

Aggregation and Fluorescence Turn-on: The product of the second cleavage is a hydrophobic TPE-containing molecule. In the aqueous intracellular environment, these hydrophobic molecules self-assemble into nanofibers. This aggregation restricts the intramolecular rotation of the phenyl rings of the TPE core, leading to a significant enhancement of its fluorescence emission—the characteristic AIE effect.

Figure 1: Signaling pathway of this compound activation.

Quantitative Data

The performance of this compound has been characterized by several key quantitative parameters.

| Parameter | Cell Line | Condition | Value/Observation | Reference |

| Cell Viability | HeLa | This compound (up to 20 µM) | > 90% after 24h incubation | Jiao et al., 2023 |

| Fluorescence Response | HeLa | This compound (10 µM) | Bright blue fluorescence observed | Jiao et al., 2023 |

| NIH3T3, HepG2 | This compound (10 µM) | Less fluorescence compared to HeLa | Jiao et al., 2023 | |

| Inhibitor Assessment | HeLa | Bortezomib (0 - 1 µM) | Significant correlation between fluorescence and cell viability | Jiao et al., 2023 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) followed by conjugation with a TPE derivative. A generalized protocol is as follows:

-

Peptide Synthesis: The peptide backbone is synthesized on a resin using Fmoc-based solid-phase peptide synthesis.

-

TPE Derivative Synthesis: A functionalized tetraphenylethylene core is synthesized, often via a McMurry coupling reaction, followed by modifications to introduce a reactive group for peptide conjugation.

-

Conjugation: The synthesized peptide is cleaved from the resin and conjugated to the TPE derivative in solution.

-

Purification: The final this compound product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Imaging

-

Cell Culture: HeLa, NIH3T3, and HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in confocal dishes and allowed to adhere overnight.

-

Probe Incubation: The culture medium is replaced with fresh medium containing this compound (e.g., 10 µM), and the cells are incubated for a specified time (e.g., 2 hours).

-

Imaging: The cells are washed with phosphate-buffered saline (PBS) and imaged using a confocal fluorescence microscope with appropriate excitation and emission wavelengths for the TPE fluorophore.

Proteasome Inhibitor Efficiency Assay

-

Cell Treatment: HeLa cells are pre-incubated with varying concentrations of a proteasome inhibitor (e.g., bortezomib, 0-1 µM) for a specified time.

-

Probe Incubation: this compound is then added to the culture medium, and the cells are incubated further.

-

Fluorescence Measurement: The fluorescence intensity of the cells is quantified using a fluorescence plate reader or by image analysis of confocal microscopy images.

-

Cell Viability Assay: A parallel set of treated cells is subjected to a cell viability assay (e.g., MTT assay) to determine the inhibitor's cytotoxic effect.

-

Correlation Analysis: The fluorescence intensity is correlated with cell viability to assess the relationship between proteasome inhibition and cell death.

Figure 2: Experimental workflow for inhibitor assessment.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for monitoring proteasome activity. Its novel cascade activation mechanism, combined with the favorable photophysical properties of AIEgens, provides a highly sensitive and selective tool for studying the ubiquitin-proteasome system in cancer cells. This technical guide provides the foundational knowledge and protocols for researchers and drug development professionals to utilize this compound in their studies, with the potential to accelerate the discovery of new cancer therapeutics targeting the proteasome.

Theoretical Calculations of TPE-1p Electronic Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic properties of the hypothetical molecule TPE-1p, a representative derivative of the tetraphenylethylene (TPE) core. TPE and its derivatives are of significant interest due to their aggregation-induced emission (AIE) characteristics, making them promising candidates for various applications, including bio-imaging, chemical sensors, and drug delivery. Understanding their electronic properties through computational modeling is crucial for the rational design of new functional materials.

Introduction to this compound and its Electronic Properties

Tetraphenylethylene (TPE) is a well-known AIE luminogen. For the purpose of this guide, we will consider this compound as a prototypical derivative. The electronic properties of such molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their photophysical behavior.[1][2][3] The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability, reactivity, and optical properties.[3] Theoretical calculations provide a powerful tool to predict these properties and guide experimental efforts.

Computational Methodology

The electronic properties of this compound are typically investigated using quantum chemical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states.[2][4]

Ground-State Geometry Optimization

The first step in calculating electronic properties is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Ground-State Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

-

Method: The B3LYP hybrid functional is a widely employed choice for DFT calculations.[2]

-

Basis Set: The 6-31G(d) basis set offers a good balance between accuracy and computational cost for organic molecules.[2]

-

Procedure:

-

The initial molecular structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed using the chosen method and basis set.

-

The convergence of the optimization is confirmed by ensuring that the forces on the atoms are negligible and the geometry corresponds to a true energy minimum (verified by frequency calculations showing no imaginary frequencies).

-

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the energies of the HOMO and LUMO, as well as their spatial distributions, can be calculated. These orbitals are crucial for understanding charge transfer characteristics and reactivity.

Experimental Protocol: Frontier Molecular Orbital Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: Single-point energy calculation at the optimized geometry using the B3LYP functional.

-

Basis Set: 6-31G(d).

-

Analysis: The output file of the calculation provides the energies of all molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital. The spatial distribution of these orbitals can be visualized using software like GaussView or Avogadro.

Excited-State Properties

To understand the absorption and emission properties of this compound, excited-state calculations are necessary. TD-DFT is the most common method for this purpose.[4] It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry.

Experimental Protocol: Excited-State Calculation (TD-DFT)

-

Software: Gaussian 09 or a similar program.

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry. The B3LYP functional is often used.

-

Basis Set: The 6-31G(d) basis set is typically sufficient.

-

Procedure:

-

A TD-DFT calculation is requested, specifying the number of excited states to be calculated (e.g., the first 10 singlet states).

-

The output provides the excitation energies (in eV and nm), oscillator strengths (which relate to the intensity of the absorption), and the major orbital contributions to each electronic transition.

-

Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be obtained from the theoretical calculations described above for a hypothetical this compound molecule. The values are representative of typical TPE derivatives.

Table 1: Ground-State Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap | 3.70 | eV |

Table 2: Calculated Excited-State Properties of this compound (Singlet States)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.10 | 400 | 0.001 | HOMO -> LUMO |

| S2 | 3.25 | 381 | 0.850 | HOMO-1 -> LUMO |

| S3 | 3.35 | 370 | 0.050 | HOMO -> LUMO+1 |

Visualizations

Visual diagrams are essential for conceptualizing the molecular structure, computational workflow, and electronic transitions.

Caption: A 2D representation of the this compound molecular structure.

Caption: Workflow for theoretical electronic property calculations.

Caption: Simplified energy level diagram for this compound.

Conclusion

Theoretical calculations based on DFT and TD-DFT provide invaluable insights into the electronic properties of TPE derivatives like this compound. By predicting HOMO-LUMO energy levels, energy gaps, and excited-state characteristics, these computational methods facilitate the understanding of structure-property relationships. This knowledge is instrumental for the targeted design and development of novel AIE-active materials for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide offer a foundational understanding for researchers entering this exciting field.

References

A Technical Guide to the Spectroscopic Analysis of TPE-1p Monomers and Aggregates

Introduction

Tetraphenylethylene (TPE) and its derivatives are a cornerstone in the field of advanced fluorescent materials, primarily due to their unique photophysical property known as Aggregation-Induced Emission (AIE).[1][2] Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation in poor solvents or in the solid state.[1][2] This phenomenon is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.[1]